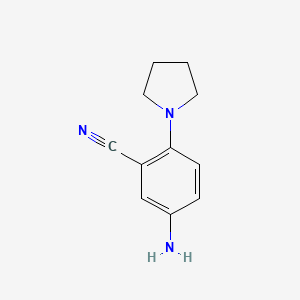

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the CAS Number: 219921-68-3 . It has a molecular weight of 187.24 and its IUPAC name is 5-amino-2-(1-pyrrolidinyl)benzonitrile .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile is characterized by a five-membered pyrrolidine ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-(pyrrolidin-1-yl)benzonitrile are not mentioned in the search results, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to yield bioactive molecules with target selectivity .Physical And Chemical Properties Analysis

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a solid at room temperature . It has a molecular weight of 187.24 .Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry and Drug Development

Androgen Receptor Modulation : 5-Amino-2-(pyrrolidin-1-yl)benzonitrile derivatives have been explored in the context of selective androgen receptor modulators (SARMs), which exhibit anabolic effects on muscles and the central nervous system, with neutral effects on the prostate. These compounds show promising profiles in pharmacokinetic studies and toxicity profiles, making them potential candidates for clinical use in conditions related to androgen receptor activities (Aikawa et al., 2017).

Anticonvulsant Agents : Some derivatives of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, specifically those involving 5-amino-1,2,4-triazin-6-yl and 2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. These compounds exhibit potential as sodium channel blockers, indicating their utility in epilepsy treatment (Malik & Khan, 2014).

AMPA Receptor Antagonism : The compound Perampanel, which includes a 5-Amino-2-(pyrrolidin-1-yl)benzonitrile structure, acts as a non-competitive antagonist of AMPA-type glutamate receptors. This action makes it useful in treating partial-onset seizures, with approval for clinical use in the EU and the United States (Satlin et al., 2013).

Chemical Synthesis and Reactivity

Synthesis of Complex Organic Compounds : Research has focused on the preparation of various derivatives involving 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, demonstrating the versatility of this compound in synthesizing complex organic molecules. These syntheses include the formation of pyrrolidin-2-ones and benzonitriles, indicating its utility in creating diverse chemical structures (Katritzky et al., 2000).

Nucleophilic Phosphine-Catalyzed Reactions : The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This highlights its role in facilitating complex cyclization reactions in synthetic chemistry (En et al., 2014).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile are not mentioned in the search results, the compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

5-amino-2-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSHGNFKHGMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444318 |

Source

|

| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |

CAS RN |

219921-68-3 |

Source

|

| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)